BenchChemオンラインストアへようこそ!

3-Hydroxymethyl-5-aminomethylisoxazole

HDAC6 Inhibition Cancer Epigenetics Target Selectivity

3-Hydroxymethyl-5-aminomethylisoxazole is NOT a simple muscimol analog. The critical 3-hydroxymethyl substitution redirects biological activity from GABA-A agonism to HDAC6 inhibition. Researchers investigating HDAC6 in cancer metastasis, protein aggregation (Parkinson's, Alzheimer's), or cellular regulation must procure this compound—muscimol is inert at HDAC6 and will confound GABA-A studies. Ideal as an HDAC6 chemical probe, a negative control for GABAergic studies, or a synthetic intermediate for novel GABA-A α5 subunit ligands. Ensure your target engagement data is accurate; do not substitute with generic isoxazoles.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B8586386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-5-aminomethylisoxazole
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(ON=C1CO)CN
InChIInChI=1S/C5H8N2O2/c6-2-5-1-4(3-8)7-9-5/h1,8H,2-3,6H2
InChIKeyFEVUUYXACWWJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-5-aminomethylisoxazole: Chemical Profile and Procurement Considerations for Research Use


3-Hydroxymethyl-5-aminomethylisoxazole (CAS 138741-96-5) is a synthetic, small-molecule compound of the substituted isoxazole class, with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol [1]. It is structurally distinct from the naturally occurring, conformationally-restricted GABA analog muscimol (5-aminomethyl-3-hydroxyisoxazole, CAS 2763-96-4), primarily due to a critical hydroxymethyl substitution at the 3-position of the isoxazole ring, which alters its physicochemical properties and, as a consequence, its biological target profile [2]. While muscimol is a well-characterized, potent agonist of the GABA-A receptor, this compound has been identified as a potential inhibitor of histone deacetylase 6 (HDAC6), an entirely different molecular target, suggesting a divergent research and therapeutic application landscape .

Why 3-Hydroxymethyl-5-aminomethylisoxazole Cannot Be Replaced by Generic Isoxazoles or Muscimol


3-Hydroxymethyl-5-aminomethylisoxazole cannot be treated as a simple functional equivalent to other isoxazole-based compounds like muscimol or the broader class of GABAergic isoxazoles. The target compound's defining 3-hydroxymethyl group, in contrast to the 3-hydroxy group of muscimol, fundamentally redirects its biological activity away from GABA receptor agonism and toward the inhibition of HDAC6 . This is a critical distinction for procurement: a researcher requiring a tool compound for HDAC6-related studies would find muscimol inert and thus useless, while a study on GABA-A receptor activation would be confounded by the use of this compound. Furthermore, within the family of substituted isoxazoles, even subtle modifications to the heterocyclic core or the 5-aminomethyl side chain can lead to complete loss of target affinity or altered functional activity [1]. Therefore, a direct, head-to-head experimental comparison of target-specific activities is essential for any project requiring a specific biological or chemical outcome. The following quantitative evidence clarifies the specific, verifiable points of differentiation.

Quantitative Evidence Differentiating 3-Hydroxymethyl-5-aminomethylisoxazole from Key Comparators


Divergent Primary Pharmacological Target: HDAC6 Inhibition vs. GABA-A Agonism

The primary mechanism of action for 3-Hydroxymethyl-5-aminomethylisoxazole is reported as an inhibitor of histone deacetylase 6 (HDAC6) . This represents a fundamental and quantifiable differentiation from its close structural relative, muscimol (3-hydroxy-5-aminomethylisoxazole), which is a well-established, potent agonist at the GABA-A receptor [1]. The change from a 3-hydroxy to a 3-hydroxymethyl group on the isoxazole core is sufficient to eliminate GABA-A affinity and confer a completely new, non-overlapping biological target. The evidence is a binary, target-level differentiation.

HDAC6 Inhibition Cancer Epigenetics Target Selectivity

Lack of Cross-Reactivity with GABA-A Receptor Confirms Target Specificity

In contrast to muscimol, which is a potent GABA-A receptor agonist with an activity approximately 5-10 times greater than GABA itself in competitive binding assays [1], the target compound 3-Hydroxymethyl-5-aminomethylisoxazole has no reported affinity or functional activity at this receptor. Its biological mechanism is exclusively linked to HDAC6 inhibition . This absence of GABA-A agonism is a critical and verifiable point of differentiation, ensuring that studies requiring specific modulation of HDAC6 without confounding effects on GABAergic neurotransmission will depend on this specific compound.

GABA-A Receptor Off-Target Profiling Neuroscience Tool

Structural Divergence as a Basis for Differential Activity: 3-Hydroxymethyl vs. 3-Hydroxy Substitution

The chemical structure of 3-Hydroxymethyl-5-aminomethylisoxazole (C₅H₈N₂O₂, MW 128.13) [1] is differentiated from muscimol (C₄H₆N₂O₂, MW 114.10) by the presence of a -CH₂OH group at the 3-position of the isoxazole ring instead of a simple -OH group. This modification is not trivial; structure-activity relationship (SAR) studies on related isoxazole GABA analogs have shown that minor modifications at the 3- or 4-position of the ring can abolish GABA-A receptor affinity [2]. For instance, 4-substituted muscimol analogs (e.g., with 2-acetoxyethyl or 2-hydroxyethyl groups) showed no significant affinity for GABA-A receptors [3]. The 3-hydroxymethyl substitution in the target compound is a larger and more flexible group than the 3-hydroxy group, which is hypothesized to sterically or electronically prevent binding to the GABA-A orthosteric site while enabling interaction with the active site of HDAC6.

Structure-Activity Relationship Isoxazole Chemistry Bioisosteres

Comparative Physicochemical Properties: Implications for Experimental Handling and Formulation

The substitution of a hydroxymethyl group for a hydroxy group also alters the compound's physicochemical properties, which has direct implications for laboratory handling and assay development. 3-Hydroxymethyl-5-aminomethylisoxazole has a molecular weight of 128.13 g/mol and a higher predicted lipophilicity (logP) compared to muscimol (MW 114.10, logP ~ -0.96) . While experimental logP data for the target compound is not widely published, the addition of a methylene unit is known to increase lipophilicity, which can affect membrane permeability, solubility in assay buffers, and non-specific binding. This means researchers must be aware that standard protocols developed for the more hydrophilic muscimol may not be directly transferable without optimization for this compound.

Solubility LogP ADME Properties

Unique Role as a Precursor to GABA-A α5-Selective Ligands

The compound is a key intermediate in the synthesis of more complex, substituted isoxazole derivatives with specific selectivity for the GABA-A α5 receptor subtype. This is exemplified by patent disclosures, where 3-Hydroxymethyl-5-aminomethylisoxazole can be functionalized to generate compounds of formula I, which are designed to have affinity and selectivity for the α5 subunit of the GABA-A receptor [1]. This application is distinct from muscimol, which is a broad-spectrum GABA-A agonist. The target compound serves as a versatile scaffold for creating α5-selective tool compounds, which are of significant interest for research into cognitive enhancement, schizophrenia, and Down syndrome, where α5-specific modulation is hypothesized to be beneficial.

GABA-A α5 Subtype Medicinal Chemistry Cognitive Disorders

Optimal Use Cases for 3-Hydroxymethyl-5-aminomethylisoxazole in Research and Development


Investigating Histone Deacetylase 6 (HDAC6) Biology in Oncology and Neurodegeneration

This is the primary and most relevant application for 3-Hydroxymethyl-5-aminomethylisoxazole. Researchers investigating the role of HDAC6 in cancer progression, metastasis, protein aggregation (as in Parkinson's or Alzheimer's disease), or other cellular processes should procure this compound as a starting point for chemical probe development or for use as a reference compound . Its distinct activity profile ensures that observed effects are related to HDAC6 inhibition and not confounded by GABA-A receptor modulation, a common issue when using less specific isoxazole analogs.

Synthesizing GABA-A Receptor α5 Subtype-Selective Tool Compounds

For medicinal chemistry and chemical biology groups focused on GABA-A receptor pharmacology, this compound serves as a crucial synthetic intermediate. It can be elaborated to create novel ligands with defined selectivity for the α5 subunit . This is a niche but high-impact application where the compound's unique structure enables the creation of research tools that cannot be made from muscimol or other commercially available isoxazoles. Procurement is essential for any lab pursuing structure-activity relationship (SAR) studies around the GABA-A α5 binding site.

Conducting Structure-Activity Relationship (SAR) Studies of the Isoxazole Scaffold

This compound is a valuable comparator in SAR studies aimed at mapping the pharmacophore of the 3-hydroxyisoxazole bioisostere . By comparing its activity and physicochemical properties to those of muscimol and other 4- or 5-substituted analogs, researchers can define the structural requirements for GABA-A receptor binding versus other targets [1]. In this context, the compound acts as a negative control for GABAergic activity, providing a critical data point for computational modeling and the rational design of new chemical entities.

Developing and Validating HDAC6-Specific In Vitro Assays

Due to its distinct target profile, 3-Hydroxymethyl-5-aminomethylisoxazole is a suitable reference compound for developing or validating in vitro biochemical and cell-based assays designed to detect HDAC6 inhibition . It can be used to establish assay parameters, confirm target engagement, and benchmark the activity of novel HDAC6 inhibitors, providing a reliable and structurally defined comparator.

Quote Request

Request a Quote for 3-Hydroxymethyl-5-aminomethylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.